2-(naphthalen-1-yl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}acetamide is an organic compound with the molecular formula C23H19N3O2S and a molecular weight of 401.48 g/mol. This compound is characterized by its complex structure, which includes a naphthalene ring, a phenyl group, and a thieno[3,4-c]pyrazole moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(naphthalen-1-yl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . This reaction forms the thieno[3,4-c]pyrazole ring system, which is then further functionalized to obtain the final compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(naphthalen-1-yl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(naphthalen-1-yl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar compounds to 2-(naphthalen-1-yl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}acetamide include other thieno[3,4-c]pyrazole derivatives and naphthalene-based compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate is another complex organic molecule with potential biological applications . The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c27-22(13-17-9-6-8-16-7-4-5-12-19(16)17)24-23-20-14-29(28)15-21(20)25-26(23)18-10-2-1-3-11-18/h1-12H,13-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIINPEQYQXDCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=CC=C3)NC(=O)CC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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